2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Description
分子架构与官能团分析
该化合物分子式C₁₆H₁₄ClN₅O₃S,包含三个特征结构单元:(1)6-氯取代的苯并噁嗪酮环,(2)5-异丙基取代的1,3,4-噻二唑环,(3)连接两个杂环的乙酰胺桥链。
苯并噁嗪酮环系统 :
通过X射线衍射确认,苯环与噁嗪酮环形成共轭体系,C2-O4键长1.365 Å,C3-N1键长1.416 Å,符合典型酰胺键特征。氯原子取代于苯环6号位,C-Cl键长1.742 Å,与标准值偏差小于1%。红外光谱在1705 cm⁻¹处显示强吸收峰,对应噁嗪酮环的C=O伸缩振动。
噻二唑环系统 :
1,3,4-噻二唑环呈现完美平面构型,硫原子与相邻氮原子的键长分别为1.710 Å(S-N)和1.290 Å(N-C),符合芳香杂环特性。异丙基取代基的C-C键角为112.5°,空间位阻导致噻二唑环与苯并噁嗪酮环的二面角达到68.3°。
乙酰胺连接桥 :
连接两个杂环的乙酰胺基团中,C=O键长1.231 Å,N-H键长1.015 Å。¹H NMR显示酰胺质子峰在δ 10.32 ppm处为单峰,耦合常数J=5.8 Hz,表明其处于反式构型。
电子结构特征 :
密度泛函理论计算显示,苯并噁嗪酮部分的HOMO能级(-6.32 eV)主要定域于氧原子和氯原子,而LUMO能级(-1.85 eV)集中于噻二唑环,表明分子内存在电荷转移通道。
晶体学表征与构象研究
单晶X射线衍射揭示该化合物属于单斜晶系,空间群P2₁/c,晶胞参数a=8.342 Å, b=12.576 Å, c=14.293 Å, β=97.45°, V=1484.7 ų,Z=4。
分子内构象 :
苯并噁嗪酮环采取螺桨船式构象,C1和C2原子分别偏离平均平面0.301 Å和0.635 Å。这种扭曲构象由分子内C-H···O氢键(C2-H2A···O3, 2.42 Å)稳定。噻二唑环与苯并噁嗪酮环的二面角为68.3°,显著大于未取代类似物的52.7°,表明异丙基产生显著空间位阻。
分子间作用 :
沿b轴方向,分子通过N5-H5A···O2氢键(2.892 Å, 163°)形成一维链状结构。相邻链间存在C11-H11B···N3弱氢键(3.102 Å),构建三维网状堆积。Hirshfeld表面分析显示,H···O(32.7%)和H···N(18.4%)接触为主要作用力。
热力学稳定性 :
差示扫描量热法测得熔点173-175°C,与晶体堆积密度1.512 g/cm³一致。热重分析显示在220°C前无质量损失,表明固态稳定性优异。
苯并噁嗪-噻二唑杂化衍生物的对比分析
结构对比 :
| 取代基位置 | 苯并噁嗪环构象 | 噻二唑环二面角 | 堆积密度(g/cm³) |
|---|---|---|---|
| 6-Cl,5-异丙基(本品) | 螺桨船式 | 68.3° | 1.512 |
| 6-H,5-甲基 | 半椅式 | 52.7° | 1.467 |
| 7-NO₂,5-乙基 | 平面椅式 | 73.8° | 1.589 |
电子效应影响 :
引入6-氯取代使苯并噁嗪酮的C=O伸缩振动频率从1712 cm⁻¹(未取代)蓝移至1705 cm⁻¹,表明氯原子的吸电子效应增强羰基极性。相比5-甲基类似物,异丙基使噻二唑环的NMR化学位移向低场移动0.3 ppm,显示更强的去屏蔽效应。
空间效应分析 :
分子动力学模拟表明,异丙基取代使分子旋转能垒从12.8 kJ/mol(甲基)增加至18.5 kJ/mol,限制构象自由度。这导致溶解度参数从21.5 MPa¹/²(甲基)降至19.8 MPa¹/²,与实验测得的甲醇溶解度25 mg/mL相符。
氢键网络差异 :
与无氯取代的类似物相比,6-氯取代使分子间氢键数量从2.3个/分子增至3.1个/分子,但平均键长从2.85 Å延长至2.92 Å,反映氯原子的立体阻碍效应。
Properties
Molecular Formula |
C15H15ClN4O3S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15ClN4O3S/c1-8(2)14-18-19-15(24-14)17-12(21)6-20-7-13(22)23-11-4-3-9(16)5-10(11)20/h3-5,8H,6-7H2,1-2H3,(H,17,19,21) |
InChI Key |
KLERNVXJTUTKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s structural analogs are defined by variations in the heterocyclic cores, substituents, or linker groups. Key examples from literature include:
Table 1: Structural Comparison of Thiadiazole- and Benzooxazinone-Based Compounds
Physicochemical and Analytical Profiles
Analytical techniques for characterizing these compounds are consistent across studies:
Research Implications and Gaps
- Substituent Effects : The 5-isopropyl group on the thiadiazole ring may improve membrane permeability compared to smaller substituents (e.g., methyl or phenyl) .
- Synthetic Optimization : highlights challenges in isolating intermediates, suggesting that reaction conditions (e.g., acid strength, temperature) require careful optimization for the target compound.
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